molecular formula C23H16F3N3O2S B13126806 4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

Cat. No.: B13126806
M. Wt: 455.5 g/mol
InChI Key: UAZQZAONUXSURN-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is a complex organic compound that features a pyridine ring, a trifluoromethyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group into the molecule.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The pyridine ring and other aromatic systems in the molecule can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

4-(Pyridin-3-yl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-3-yl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is unique due to its combination of a pyridine ring, a sulfonyl group, and a trifluoromethyl group, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H16F3N3O2S

Molecular Weight

455.5 g/mol

IUPAC Name

4-pyridin-3-yl-5-[3-(trifluoromethyl)phenyl]sulfonyl-4H-pyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C23H16F3N3O2S/c24-23(25,26)17-7-3-8-18(14-17)32(30,31)29-20-10-2-1-9-19(20)28-13-5-11-21(28)22(29)16-6-4-12-27-15-16/h1-15,22H

InChI Key

UAZQZAONUXSURN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C=CC=C3C(N2S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C5=CN=CC=C5

Origin of Product

United States

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